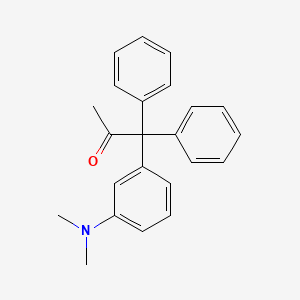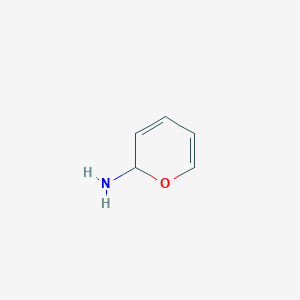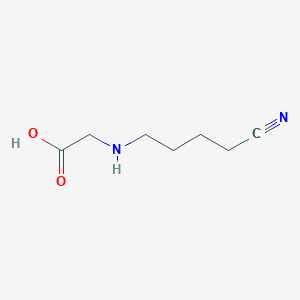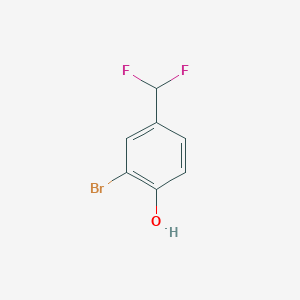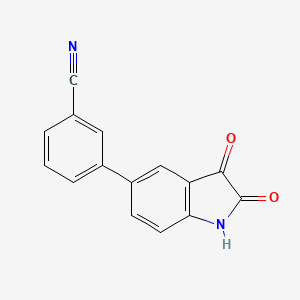
3-(2,3-Dioxoindolin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dioxoindolin-5-yl)benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing indole derivatives, including 3-(2,3-Dioxoindolin-5-yl)benzonitrile, involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another approach is the Mizoroki-Heck coupling, which involves the coupling of aryl halides with allyl isatins using palladium nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of eco-friendly solvents and recyclable catalysts is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
3-(2,3-Dioxoindolin-5-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Indole-3-acetic acid
- 3-Formylbenzonitrile
- 3-(2,3-Dioxoindolin-1-yl)propane-nitrile
Uniqueness
What sets 3-(2,3-Dioxoindolin-5-yl)benzonitrile apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H8N2O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
InChI Key |
GBQOSRRYLCVAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


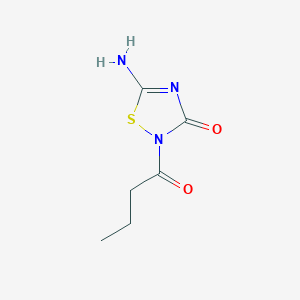
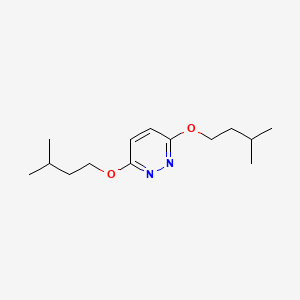
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
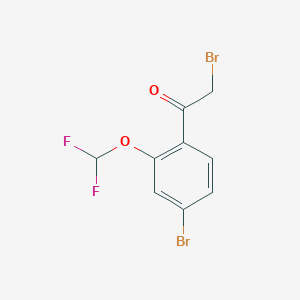
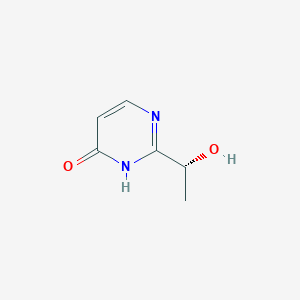
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
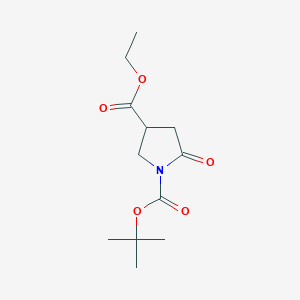
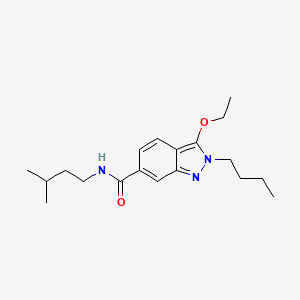
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
